molecular formula C14H10O3 B10839827 1,5-Dihydroxyanthrone

1,5-Dihydroxyanthrone

Cat. No.: B10839827
M. Wt: 226.23 g/mol
InChI Key: MYYRAEQRSBLQQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dihydroxy-10H-anthracen-9-one can be synthesized through several methods. One common synthetic route involves the hydroxylation of anthraquinone derivatives. For instance, the hydroxylation of 1,5-dichloroanthraquinone using sodium hydroxide can yield 1,5-dihydroxy-10H-anthracen-9-one . The reaction typically requires elevated temperatures and a suitable solvent, such as ethanol or water .

Industrial Production Methods

In industrial settings, the production of 1,5-dihydroxy-10H-anthracen-9-one often involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques . The compound is then isolated through crystallization or chromatography .

Comparison with Similar Compounds

1,5-Dihydroxy-10H-anthracen-9-one can be compared with other similar compounds in the anthraquinone family:

Uniqueness

1,5-Dihydroxy-10H-anthracen-9-one is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other anthraquinones .

Properties

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

1,5-dihydroxy-10H-anthracen-9-one

InChI

InChI=1S/C14H10O3/c15-11-5-2-4-9-10(11)7-8-3-1-6-12(16)13(8)14(9)17/h1-6,15-16H,7H2

InChI Key

MYYRAEQRSBLQQO-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)O)C(=O)C3=C1C(=CC=C3)O

Origin of Product

United States

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